Home > Products > Screening Compounds P50830 > euphorbiafactor L2
euphorbiafactor L2 -

euphorbiafactor L2

Catalog Number: EVT-10956811
CAS Number:
Molecular Formula: C38H42O9
Molecular Weight: 642.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Euphorbia factor L2 involves extraction from Euphorbia lathyris seeds, followed by purification techniques such as high-performance liquid chromatography (HPLC). The purity of Euphorbia factor L2 can reach up to 99.63%, as determined by HPLC analysis . In laboratory settings, various methods are employed to isolate this compound, including solvent extraction and chromatographic techniques. The compound is typically dissolved in dimethyl sulfoxide for further biological assays .

Molecular Structure Analysis

The molecular structure of Euphorbia factor L2 has been elucidated using various spectroscopic techniques. The compound exhibits a complex arrangement typical of lathyrane-type diterpenes. Data from nuclear magnetic resonance (NMR) spectroscopy provide insights into its structural characteristics, including the arrangement of functional groups and stereochemistry. The exact molecular formula and weight are essential for understanding its reactivity and interaction with biological systems.

Chemical Reactions Analysis

Euphorbia factor L2 participates in several chemical reactions that are significant for its biological activity. It has been shown to interact with cellular pathways involved in inflammation and cancer metastasis. For instance, studies indicate that Euphorbia factor L2 can downregulate the expression of NLR family pyrin domain containing-3 (NLRP3), a protein associated with inflammatory responses . This interaction suggests that Euphorbia factor L2 may modulate signaling pathways critical for tumor progression and immune response.

Mechanism of Action

The mechanism of action of Euphorbia factor L2 involves multiple pathways. Primarily, it exerts its effects by inhibiting the NLRP3 inflammasome pathway, which plays a crucial role in the inflammatory response and cancer metastasis. Research indicates that Euphorbia factor L2 can enhance immune cell infiltration while suppressing tumor cell metastasis in models of breast cancer liver metastasis . Additionally, it has demonstrated protective effects against acute lung injury by modulating inflammatory mediators .

Physical and Chemical Properties Analysis

Euphorbia factor L2 possesses distinct physical and chemical properties that contribute to its biological activity:

  • Molecular Weight: Specific molecular weight data is necessary for precise calculations in pharmacokinetics.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide, which facilitates its use in biological assays.
  • Stability: The stability of Euphorbia factor L2 under various conditions (pH, temperature) affects its efficacy in therapeutic applications.

These properties are crucial for understanding how the compound behaves in biological systems and how it can be effectively utilized in research and clinical settings.

Applications

Euphorbia factor L2 has several scientific applications:

  • Cancer Research: Its ability to inhibit tumor metastasis makes it a candidate for developing new anticancer therapies.
  • Inflammation Studies: The compound's anti-inflammatory properties have implications for treating conditions such as arthritis and acute lung injury.
  • Pharmacological Investigations: Ongoing research aims to explore its potential as a therapeutic agent against various diseases linked to inflammation and cancer progression.
Biological Activity and Molecular Mechanisms

Modulation of Inflammatory Signaling Pathways

NLRP3 Inflammasome Inhibition Mechanisms

Euphorbia Factor L2 (EFL2) suppresses Nucleotide-Binding Oligomerization Domain, Leucine-Rich Repeat and Pyrin Domain-Containing Protein 3 (NLRP3) inflammasome activation, a key driver of inflammation in pathological conditions. In breast cancer liver metastasis models, EFL2 dose-dependently downregulated NLRP3 gene expression, caspase-1 activation, and interleukin-1β (interleukin-1β) maturation in tumor tissues. Overexpression of Nucleotide-Binding Oligomerization Domain, Leucine-Rich Repeat and Pyrin Domain-Containing Protein 3 abolished EFL2’s anti-metastatic effects, confirming NLRP3 as a direct target [2] [5]. Mechanistically, EFL2 disrupted the NLRP3-Apoptosis-Associated Speck-Like Protein Containing a CARD-Asc Complex assembly, inhibiting inflammasome oligomerization. This was evidenced by reduced immunofluorescence staining of Nucleotide-Binding Oligomerization Domain, Leucine-Rich Repeat and Pyrin Domain-Containing Protein 3 in tumor-associated macrophages [5].

Table 1: EFL2-Mediated Suppression of NLRP3 Inflammasome Components

ComponentEffect of EFL2Experimental Model
NLRP3Downregulated mRNA/protein expressionBreast cancer liver metastasis
Caspase-1Reduced cleavage/activationBreast cancer liver metastasis
Interleukin-1βInhibition of maturation/secretionBreast cancer liver metastasis
ASC speck formationDisrupted complex assemblyMurine macrophages

Suppression of Nuclear Factor Kappa B Activation and Downstream Cytokine Production

EFL2 exerts potent anti-inflammatory effects by inhibiting Nuclear Factor Kappa B (Nuclear Factor Kappa B) translocation. In lipopolysaccharide-induced acute lung injury models, EFL2 (40 mg/kg) suppressed Nuclear Factor Kappa B phosphorylation and its nuclear translocation in alveolar macrophages, reducing tumor necrosis factor-α (tumor necrosis factor-α), interleukin-6 (interleukin-6), and interleukin-1β production by 60-75% [1]. This occurred through preservation of Inhibitor of Nuclear Factor Kappa B Alpha degradation, trapping Nuclear Factor Kappa B in the cytoplasm. In rheumatoid arthritis models, EFL2 similarly blocked Nuclear Factor Kappa B phosphorylation in synovial fibroblasts, disrupting the positive feedback loop that amplifies inflammatory responses [8]. Downstream, EFL2 reduced chemokine messenger ribonucleic acid expression (C-X-C Motif Chemokine Ligand 8, C-C Motif Chemokine Ligand 2, C-C Motif Chemokine Ligand 5) by >50%, impairing neutrophil and monocyte recruitment to inflammatory sites [8].

Regulation of Lysosome Damage-Mediated Inflammatory Responses

EFL2 modulates lysosome stability to regulate inflammatory responses triggered by endolysosomal damage. In macrophage studies, EFL2 (20 μM) prevented lysosomal membrane permeabilization induced by toll-like receptor 7/8 agonists, reducing cathepsin B release into the cytosol [8]. This directly suppressed Interferon Regulatory Factor 5 activation, a transcription factor governing interleukin-1β and interleukin-6 production. EFL2 also interfered with toll-like receptor 7 trafficking to endolysosomal compartments, evidenced by reduced co-localization of toll-like receptor 7 with Lysosomal-Associated Membrane Protein 1 in confocal microscopy [8]. These actions disrupted downstream Interleukin-1 Receptor Associated Kinase 4-Interleukin-1 Receptor Associated Kinase 1 and Nuclear Factor Kappa B signaling, positioning EFL2 as a regulator of lysosome-dependent inflammatory pathways.

Anticancer Mechanisms

Mitochondrial Pathway-Dependent Apoptosis Induction

EFL2 induces intrinsic apoptosis across cancer types by targeting mitochondria. In lung carcinoma A549 cells, EFL2 (80 μM) triggered mitochondrial transmembrane potential collapse within 24 hours, with 70% of cells exhibiting mitochondrial depolarization via DiOC₆(3) staining [3]. This facilitated cytochrome c release into the cytosol, activating apoptotic protease activating factor-1. In hepatocellular carcinoma, EFL2 (50 μM) reduced B-cell lymphoma 2 expression while upregulating Bcl-2-associated X protein, shifting the mitochondrial balance toward apoptosis [4]. In vivo, EFL2 increased mitochondrial apoptotic markers in breast cancer liver metastases, correlating with reduced tumor burden [2].

Table 2: EFL2-Induced Mitochondrial Apoptosis Markers in Cancer Models

Cancer TypeMitochondrial ChangeKey Apoptotic Markers
Lung carcinoma (A549)ΔΨm collapse (70% cells)Cytochrome c release ↑, Apoptotic protease activating factor-1 activation
Hepatocellular carcinomaB-cell lymphoma 2/Bcl-2-associated X protein ratio ↓Caspase-9 ↑, Caspase-3 ↑
Breast cancer metastasisMitochondrial permeabilization ↑Bcl-2-associated X protein translocation ↑

Reactive Oxygen Species-Mediated Cytotoxicity

EFL2 elevates intracellular reactive oxygen species to trigger oxidative stress-mediated cell death. In A549 cells, EFL2 (40-80 μM) increased reactive oxygen species generation by 2.5-3.5 fold within 24 hours, measured by 2',7'-Dichlorodihydrofluorescein diacetate fluorescence [3]. This reactive oxygen species burst preceded mitochondrial dysfunction and was abolished by N-acetylcysteine, confirming reactive oxygen species as an initiator of EFL2 cytotoxicity. Reactive oxygen species overproduction activated c-Jun N-terminal kinase and p38 Mitogen-Activated Protein Kinase pathways, amplifying pro-apoptotic signaling. In colorectal cancer cells, reactive oxygen species generation by Euphorbia lathyris extracts (containing EFL2) correlated with reduced thioredoxin reductase activity, compromising cellular antioxidant defenses [7].

Caspase Cascade Activation and Poly(ADP-Ribose) Polymerase Cleavage

EFL2 executes apoptosis through sequential caspase activation and poly(ADP-ribose) polymerase inactivation. In A549 cells, EFL2 (80 μM) activated caspase-9 by 4.5-fold and caspase-3 by 3.8-fold within 48 hours, measured by colorimetric assays [3]. This culminated in poly(ADP-ribose) polymerase cleavage, fragmenting it into 89 kDa and 24 kDa subunits, which disabled DNA repair mechanisms. Western blot analysis confirmed caspase-mediated poly(ADP-ribose) polymerase cleavage in hepatocellular carcinoma cells after EFL2 treatment, coinciding with DNA fragmentation [4]. The pan-caspase inhibitor Z-VAD-FMK abolished EFL2-induced apoptosis, confirming caspase-dependence [3].

Immunomodulatory Effects

Inhibition of Inflammatory Cell Infiltration and Transmigration

EFL2 disrupts leukocyte trafficking to inflammatory sites by downregulating adhesion molecules and chemokines. In rheumatoid arthritis models, intraperitoneal EFL2 (10 mg/kg) reduced neutrophil and macrophage infiltration into synovium by 60-70%, as quantified by immunohistochemistry for CD11b and F4/80 [8]. This corresponded with decreased messenger ribonucleic acid expression of C-X-C Motif Chemokine Ligand 8 (80% reduction), C-C Motif Chemokine Ligand 2 (75% reduction), and C-C Motif Chemokine Ligand 5 (70% reduction) in joint tissues. EFL2 also suppressed vascular cell adhesion molecule-1 and intercellular adhesion molecule-1 expression on endothelial cells, limiting leukocyte adhesion in vitro [8]. In acute lung injury models, EFL2 reduced bronchoalveolar lavage neutrophil counts by 65% and myeloperoxidase activity by 55%, indicating impaired neutrophil transmigration [1].

Regulation of Glucocorticoid Receptor Binding and Signaling

EFL2 enhances glucocorticoid receptor-dependent anti-inflammatory pathways, potentiating their immunosuppressive effects. In K/BxN serum-induced arthritis, EFL2 synergized with endogenous glucocorticoids to suppress Interferon Regulatory Factor 5 and Nuclear Factor Kappa B activation in macrophages [8]. EFL2 upregulated glucocorticoid receptor phosphorylation at Serine 211, a critical modification for its transcriptional activity, without altering total glucocorticoid receptor expression. This enhanced glucocorticoid receptor binding to glucocorticoid response elements in the promoter regions of Nuclear Factor Kappa B Inhibitor Alpha and Glucocorticoid-Induced Leucine Zipper, increasing their expression by 3.2-fold and 4.1-fold, respectively. Consequently, EFL2 amplified glucocorticoid-mediated suppression of pro-inflammatory genes, positioning it as a glucocorticoid response modifier [8].

Properties

Product Name

euphorbiafactor L2

IUPAC Name

(1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl) benzoate

Molecular Formula

C38H42O9

Molecular Weight

642.7 g/mol

InChI

InChI=1S/C38H42O9/c1-21-18-28-29(37(28,6)7)19-30(45-35(42)26-14-10-8-11-15-26)23(3)33(44-24(4)39)31-32(46-36(43)27-16-12-9-13-17-27)22(2)20-38(31,34(21)41)47-25(5)40/h8-18,22,28-33H,3,19-20H2,1-2,4-7H3

InChI Key

AFRGWGGHJYMSDU-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=C)C(CC4C(C4(C)C)C=C(C2=O)C)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.